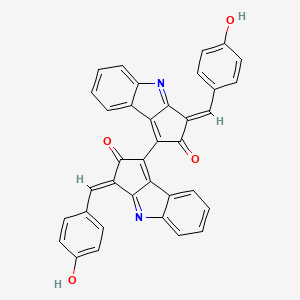
Scytonemin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Scytonemin is a lipid-soluble, highly stable, yellow–brown-coloured secondary metabolite that is accumulated in the extracellular polysaccharide sheath of several but not all members of cyanobacteria . It is an indole alkaloid composed of two heterocyclic units symmetrically connected through a carbon–carbon bond . It is unique among natural products due to its special structure, location in a cell, as well as strong absorption maxima in UV-A in addition to the violet–blue region .
Synthesis Analysis
Scytonemin is exclusively biosynthesized by several but not all cyanobacteria in response to mainly ultraviolet-A (UV-A; 315–400 nm) radiation stress . Several other stress factors such as salinity, oxidative stress, desiccation, nitrogen limitation, and high temperature have been also found to influence the biosynthesis of scytonemin in cyanobacteria .Molecular Structure Analysis
Chemically, scytonemin is an indole alkaloid composed of two heterocyclic units symmetrically connected through a carbon–carbon bond . It is unique among natural products due to its special structure .Chemical Reactions Analysis
Scytonemin is a lipid-soluble, highly stable, yellow–brown-coloured secondary metabolite . It is accumulated in the extracellular polysaccharide sheath of several but not all members of cyanobacteria . It is a well-established photoprotective compound against ultraviolet radiation .Physical And Chemical Properties Analysis
Scytonemin is a lipid-soluble, highly stable, yellow–brown-coloured secondary metabolite . It is unique among natural products due to its special structure, location in a cell, as well as strong absorption maxima in UV-A in addition to the violet–blue region .Aplicaciones Científicas De Investigación
Pharmaceutical and Sunscreen Applications :
- Scytonemin shows potent pharmaceutical activities and is a promising candidate for use as a sunscreen. Its efficacy in minimizing the production of reactive oxygen species and DNA lesions makes it an excellent protective agent against ultraviolet (UV) radiation (Rastogi, Sonani, & Madamwar, 2015).
- The compound has been studied for its role in photoprotection and pharmaceuticals, highlighting its potential use in developing new cosmeceuticals (Pathak et al., 2019).
Biotechnological Production :
- Advances in biotechnology have made it possible to produce scytonemin sustainably, using methods such as metabolic engineering in cyanobacteria (Gao et al., 2021).
- Efforts to produce scytonemin precursors using Escherichia coli have shown promising results, contributing to its sustainable production (Malla & Sommer, 2014).
Anti-inflammatory and Antioxidant Properties :
- Scytonemin exhibits anti-inflammatory activities, making it a potential ingredient in skincare products for UV protection and anti-inflammation (Kang et al., 2020).
- Its radical-scavenging activity suggests a dual role as a UV sunscreen and an antioxidant, relevant to various biological processes (Matsui et al., 2012).
Environmental Stress Response :
- Research has shown that scytonemin synthesis in cyanobacteria is enhanced under certain environmental stresses like desiccation and high UV radiation, indicating its importance in ecological adaptation (Fleming & Castenholz, 2007).
Potential in Cancer Therapy :
- Scytonemin has been identified as a small molecule inhibitor of human polo-like kinase, suggesting its potential use in developing treatments for hyperproliferative disorders (Stevenson et al., 2002).
Direcciones Futuras
Scytonemin is both ecologically as well as pharmaceutically important metabolite . Recent developments made in the biochemistry and genetics of this compound have paved the way for its application and commercialization for human welfare . It has potential applications mainly as sunscreen and anti-cancerous drugs . Future research directions need to be worked out .
Propiedades
IUPAC Name |
(3E)-3-[(4-hydroxyphenyl)methylidene]-1-[(3E)-3-[(4-hydroxyphenyl)methylidene]-2-oxocyclopenta[b]indol-1-yl]cyclopenta[b]indol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H20N2O4/c39-21-13-9-19(10-14-21)17-25-33-29(23-5-1-3-7-27(23)37-33)31(35(25)41)32-30-24-6-2-4-8-28(24)38-34(30)26(36(32)42)18-20-11-15-22(40)16-12-20/h1-18,39-40H/b25-17+,26-18+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGZKSPLDUIRCIO-RPCRKUJJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(=O)C(=CC4=CC=C(C=C4)O)C3=N2)C5=C6C7=CC=CC=C7N=C6C(=CC8=CC=C(C=C8)O)C5=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2N=C\3C(=C(C(=O)/C3=C/C4=CC=C(C=C4)O)C5=C6C(=NC7=CC=CC=C67)/C(=C\C8=CC=C(C=C8)O)/C5=O)C2=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Scytonemin | |
CAS RN |
152075-98-4 |
Source


|
| Record name | Scytonemin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152075984 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

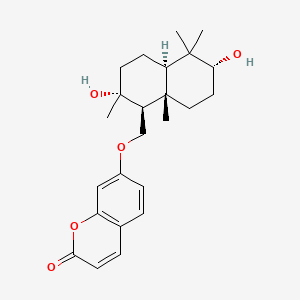
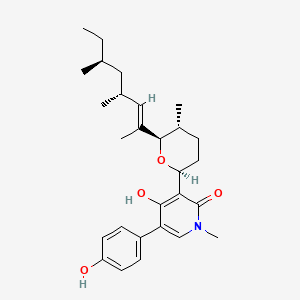
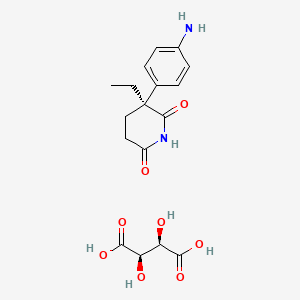
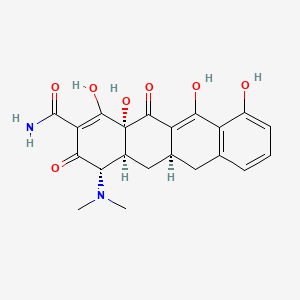
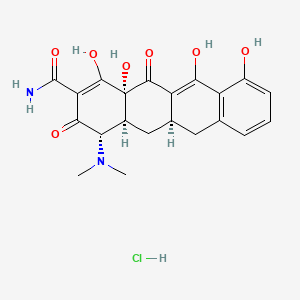

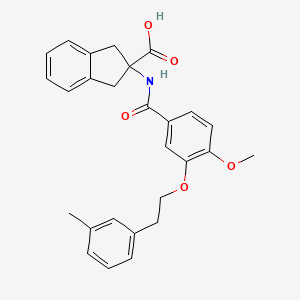

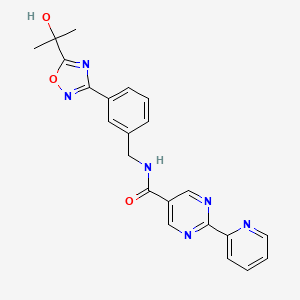
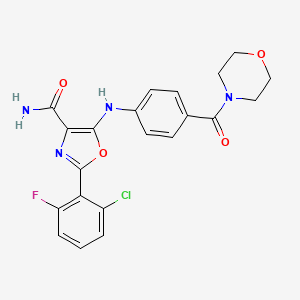
![Thieno[3,2-d]pyrimidine-6-methanol, 7-(5-fluoro-2-methoxyphenyl)-2-[[2-(1-methylethoxy)-4-(4-methyl-1-piperazinyl)phenyl]amino]-](/img/structure/B610685.png)
![(S)-1-((5-chloropyridin-3-yl)methyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B610686.png)
